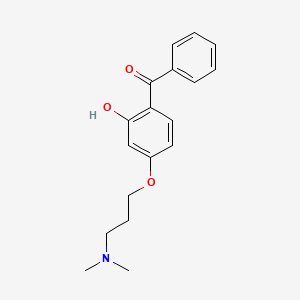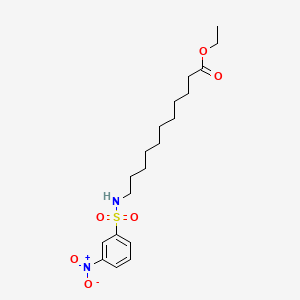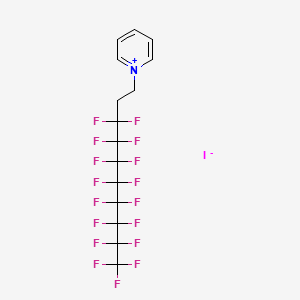
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is a compound that combines two distinct chemical structures: a cyclohexylpyrrole-2,5-dione and a hydroxyethyl methacrylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate typically involves the following steps:
Formation of Cyclohexylpyrrole-2,5-dione: This can be achieved through the reaction of cyclohexylamine with maleic anhydride under controlled conditions.
Esterification: The hydroxyethyl methacrylate component is synthesized by esterifying methacrylic acid with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols and amines.
Substitution: Results in the formation of substituted esters.
Aplicaciones Científicas De Investigación
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of copolymers with unique mechanical and thermal properties.
Materials Science: Incorporated into hydrogels for drug delivery systems due to its biocompatibility and controlled release properties.
Biology and Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The ester group can undergo hydrolysis, releasing active components that interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxyethyl methacrylate: A common monomer used in hydrogel synthesis.
Cyclohexylamine derivatives: Used in the synthesis of various pharmaceuticals and polymers.
Uniqueness
1-Cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate is unique due to its dual functionality, combining the properties of cyclohexylpyrrole-2,5-dione and hydroxyethyl methacrylate. This allows for the creation of materials with tailored properties for specific applications.
Propiedades
Número CAS |
204850-59-9 |
|---|---|
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
1-cyclohexylpyrrole-2,5-dione;2-hydroxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H13NO2.C6H10O3/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-5(2)6(8)9-4-3-7/h6-8H,1-5H2;7H,1,3-4H2,2H3 |
Clave InChI |
GZPDHEHYOXNKHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCO.C1CCC(CC1)N2C(=O)C=CC2=O |
Números CAS relacionados |
204850-59-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















